

Technical Guide: GC-MS Fragmentation Dynamics of 2-Hydroxypropiophenone

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Compound of Interest

Compound Name: 2-Hydroxypropiophenone

CAS No.: 5650-40-8

Cat. No.: B1664086

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Executive Summary

This guide provides an in-depth analysis of the electron ionization (EI) fragmentation pattern of **2-hydroxypropiophenone** (2-HPP).[1] As a critical intermediate in the synthesis of pharmaceuticals like propafenone and a structural isomer of forensic targets, accurate identification of 2-HPP is essential.[1] This document details the mechanistic pathways governing its mass spectrum, specifically the dominance of

-cleavage and the "ortho-effect," and provides a comparative framework to distinguish it from its isomer, 4-hydroxypropiophenone (4-HPP).

Chemical Context & Significance

2-Hydroxypropiophenone (CAS: 610-99-1) is an aromatic ketone characterized by a hydroxyl group at the ortho position relative to the propionyl moiety.[1]

- Molecular Formula: $C_{13}H_{14}O_2$

[2][3][4][5]

- Molecular Weight: 150.17 g/mol [1][4]

- **Key Structural Feature:** The ortho-hydroxyl group facilitates intramolecular hydrogen bonding with the carbonyl oxygen.[1] This interaction stabilizes the neutral molecule but creates distinct ionization behaviors compared to its para-isomer (4-HPP), which relies on intermolecular hydrogen bonding.

Why This Matters

In drug development and forensic analysis, distinguishing positional isomers is non-trivial. While 2-HPP and 4-HPP share identical molecular weights and similar base peaks, their pharmacological precursors and degradation pathways differ significantly.[1] Misidentification can lead to erroneous pathway elucidation in metabolic studies.[1]

Experimental Protocol (Self-Validating System)

To reproduce the fragmentation patterns described, the following GC-MS conditions are recommended. This protocol includes a self-validating tuning step to ensure mass accuracy.[1]

Instrumentation & Conditions

Parameter	Setting / Description
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230 °C (Prevents condensation of polar isomers)
Transfer Line	280 °C
Column	5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30m × 0.25mm × 0.25µm
Carrier Gas	Helium at 1.0 mL/min (Constant Flow)
Inlet	Splitless (1 min purge) at 250 °C
	60°C (1 min)
Oven Program	20°C/min
	280°C (3 min)

Validation Step (The "Check-Tune")

Before running samples, perform an autotune using Perfluorotributylamine (PFTBA).[1]

- Validation Criteria: The ratio of m/z 69, 219, and 502 must fall within your instrument's standard compliance (typically 100 : >35 : >1).

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- Why? If m/z 219 or 502 are low, high-mass sensitivity is compromised, potentially skewing the ratio of the molecular ion (m/z 150) to the base peak (m/z 121).

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121).

Mechanistic Fragmentation Analysis

The mass spectrum of 2-HPP is dominated by m/z 150, which is formed by α -cleavage adjacent to the carbonyl group. Unlike simple aliphatic ketones, the aromatic ring directs charge retention.

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Primary Fragmentation Pathway[1]

- Molecular Ion (m/z 150): The radical cation forms at m/z 150. Due to the stabilizing intramolecular H-bond, the molecular ion is often distinct, though not the base peak.[1]

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-Cleavage (Base Peak Formation): The bond between the carbonyl carbon and the ethyl group (

-carbon) breaks. The charge is retained on the aromatic acyl fragment due to resonance stabilization.^[1]

- Loss: Ethyl radical (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, 29 Da).

- Product: 2-Hydroxybenzoyl cation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

121). This is typically the Base Peak (100%).^[1]

- Decarbonylation: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

121 ion ejects a neutral carbon monoxide (CO) molecule.

- Loss: CO (28 Da).^{[1][6]}

- Product: Hydroxyphenyl cation / Phenol radical cation analog (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

93).

- Cyclization/Degradation: Further loss of CO or ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

leads to the cyclopentadienyl cation (

65).

The "Ortho-Effect"

A subtle but diagnostic pathway specific to the 2-isomer involves the interaction between the carbonyl oxygen and the ortho-hydroxyl hydrogen.^[1]

- Mechanism: Transfer of the hydroxyl hydrogen to the carbonyl oxygen followed by neutral loss of water (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

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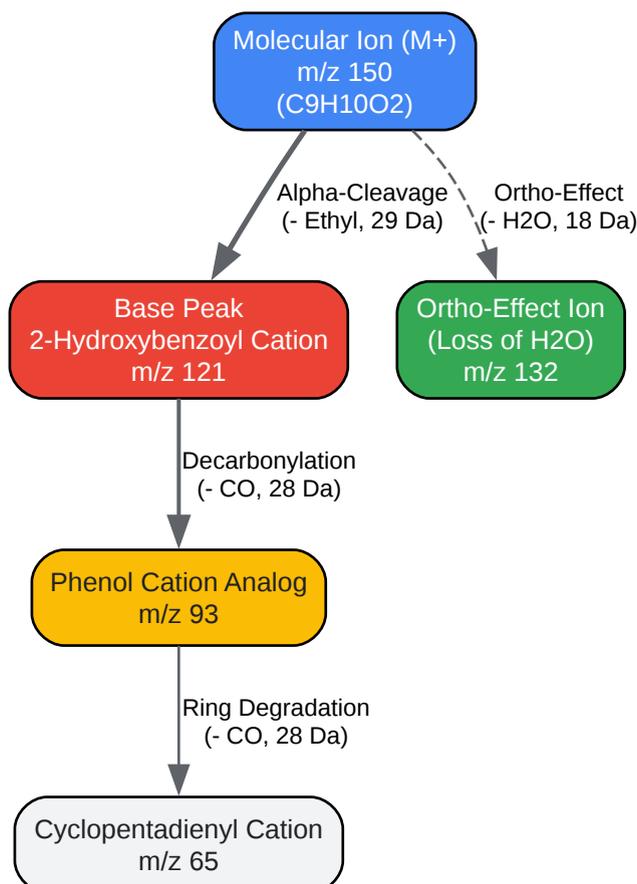
- Observation: A minor peak at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

132 (

). This peak is often absent or significantly lower in the para-isomer (4-HPP) because the geometry prevents this intramolecular transfer.

Pathway Visualization

The following diagram maps the fragmentation logic, color-coded for ion stability.



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Figure 1: Mechanistic fragmentation pathway of **2-hydroxypropiophenone**.^[1] The red node indicates the base peak (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

121).

Comparative Analysis: 2-HPP vs. Alternatives

The primary challenge in analyzing 2-HPP is distinguishing it from 4-hydroxypropiophenone (4-HPP).^[1] Both share the same MW (150) and Base Peak (121).

Mass Spectral Comparison

While the spectra are strikingly similar, subtle intensity differences exist.^[1]

Feature	2-Hydroxypropionone (Ortho)	4-Hydroxypropionone (Para)	Mechanistic Reason
Base Peak	<p>ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"></p> <p>121</p>	121	<p>Both favor</p> <p>-cleavage of the ethyl group to form stable acyl ions.</p>
Molecular Ion	<p>(ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"></p> <p>150)</p>	Distinct (15-25% Abundance)	Distinct (20-30% Abundance)
Ortho Peak	<p>(ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"></p> <p>132)</p>	Present (Trace/Minor)	Absent
			Only 2-HPP allows intramolecular H-transfer for water loss.

ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">	High	High	Secondary loss of CO is common to both.
93 Intensity			

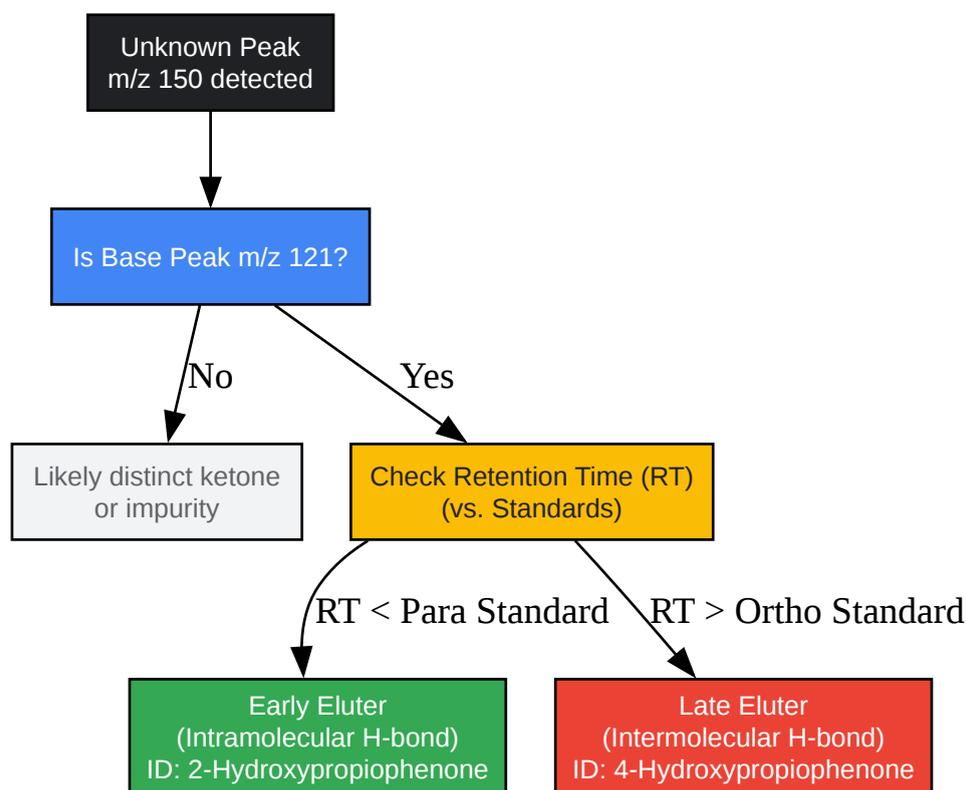
Chromatographic Differentiation (The Real Solution)

As a Senior Scientist, I advise against relying solely on MS fragmentation for isomer differentiation. Retention Time (RT) is the definitive discriminator on non-polar columns.[1]

- 2-HPP (Ortho): Intramolecular H-bonding "hides" the polar hydroxyl group.[1] The molecule appears less polar to the column stationary phase.[1]
 - Result:Elutes Earlier.
- 4-HPP (Para): The hydroxyl group is exposed, engaging in intermolecular H-bonding with the stationary phase.[1]
 - Result:Elutes Later.

Decision Workflow

Use this logic flow to confirm identity in complex mixtures.



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Figure 2: Decision workflow for differentiating hydroxypropiophenone isomers based on MS and chromatography.

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